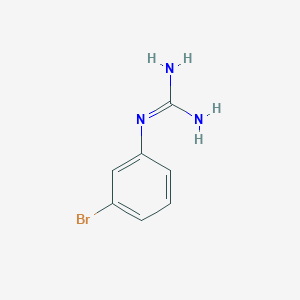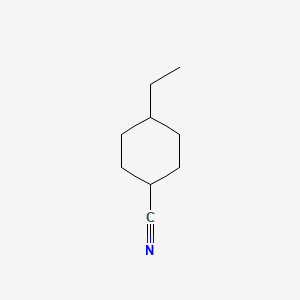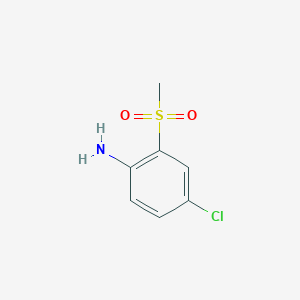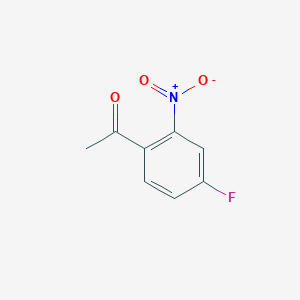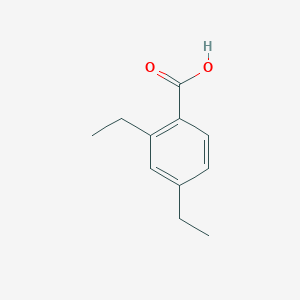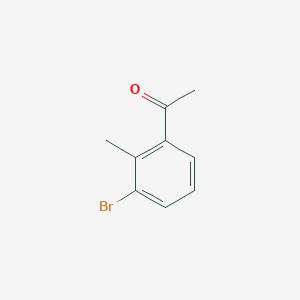![molecular formula C6H7NO5 B1342429 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- CAS No. 19374-87-9](/img/structure/B1342429.png)
2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- is a versatile chemical compound with multifaceted applications in scientific research. It is known for its unique chemical structure and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- typically involves the reaction of 2,5-pyrrolidinedione with hydroxyacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: Industrial production of 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of continuous reactors, automated control systems, and efficient purification methods to ensure consistent quality and high production rates. The industrial production methods are designed to be cost-effective and environmentally friendly.
化学反应分析
Types of Reactions: 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions of 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
科学研究应用
2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease processes. In industry, it is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The molecular targets and pathways involved in its mechanism of action are critical for understanding its therapeutic potential and optimizing its applications .
相似化合物的比较
Similar Compounds: Similar compounds to 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- include succinimide, N-hydroxysuccinimide, and maleimide. These compounds share structural similarities and have comparable chemical properties .
Uniqueness: What sets 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- apart from its similar compounds is its unique hydroxyacetyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications that require its particular chemical and biological properties.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5/c8-3-6(11)12-7-4(9)1-2-5(7)10/h8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZNGFXJKPJSJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609110 |
Source


|
| Record name | 1-[(Hydroxyacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19374-87-9 |
Source


|
| Record name | 1-[(Hydroxyacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Glycoloyloxy)succinimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST4K2MY5UU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





